Acetylene-d1

Description

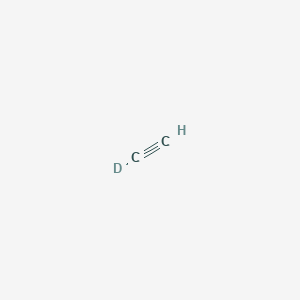

Structure

3D Structure

Properties

IUPAC Name |

deuterioethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176610 | |

| Record name | Acetylene-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

27.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas; May have odor like garlic; [C/D/N Isotopes MSDS] | |

| Record name | Acetylene-d1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2210-34-6 | |

| Record name | Ethyne-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylene-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Acetylene-d1 for Isotopic Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of acetylene-d1 (HC≡CD), a critical reagent for isotopic labeling in scientific research and drug development. The introduction of a deuterium atom into the acetylene molecule allows for the tracking and elucidation of reaction mechanisms, metabolic pathways, and the quantification of analytes in complex matrices. This document details the most common synthetic approaches, providing experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthesis via Reaction of Calcium Carbide with Deuterated Water

One of the most direct and widely utilized methods for the preparation of deuterated acetylene involves the reaction of calcium carbide (CaC₂) with a deuterium source, typically deuterium oxide (D₂O). This method's simplicity makes it an attractive option for generating deuterated acetylene in situ.

Reaction Principle

The fundamental reaction involves the hydrolysis of calcium carbide. When a mixture of heavy water (D₂O) and light water (H₂O) is used, a statistical distribution of the resulting acetylene isotopologues is expected.

Reaction:

CaC₂ + (H₂O/D₂O mixture) → C₂H₂ + C₂HD + C₂D₂ + Ca(OH)₂/Ca(OD)₂/Ca(OH)(OD)

The theoretical statistical distribution of the products when using a 1:1 molar ratio of H₂O to D₂O is 25% C₂H₂, 50% C₂HD, and 25% C₂D₂. This distribution highlights a key consideration for this method: the product is a mixture that requires subsequent purification to isolate the desired monodeuterated species.

Experimental Protocol

Materials:

-

Calcium Carbide (CaC₂)

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Deionized Water (H₂O)

-

Gas-tight reaction vessel with a dropping funnel and gas outlet

-

Cold trap (e.g., dry ice/acetone bath)

-

Gas collection system (e.g., gas bag or inverted cylinder over water)

Procedure:

-

Place a weighed amount of calcium carbide into the reaction vessel. The vessel should be dry and purged with an inert gas (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.

-

Prepare a 1:1 molar mixture of D₂O and H₂O and place it in the dropping funnel.

-

Slowly add the D₂O/H₂O mixture dropwise to the calcium carbide. The reaction is exothermic and will generate gas immediately. The rate of addition should be controlled to maintain a steady evolution of gas.

-

Pass the evolved gas mixture through a cold trap cooled to approximately -78 °C to remove any water vapor and other condensable impurities.

-

Collect the gaseous acetylene isotopologues. For in situ use, the gas stream can be directly introduced into a subsequent reaction. For storage, it can be collected in a gas bag or by displacement of water in an inverted cylinder. Caution: Acetylene is highly flammable and can be explosive under pressure. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

For isolation of pure this compound, the collected gas mixture must be subjected to a purification process such as preparative gas chromatography.

Quantitative Data

The following table summarizes the expected and typically observed quantitative data for this method. Actual yields and isotopic distributions can vary based on the precise ratio of H₂O to D₂O used and the efficiency of the gas collection system.

| Parameter | Theoretical Value | Typical Experimental Range |

| Yield of this compound (C₂HD) | 50% of total acetylene produced | 40-50% of total acetylene |

| Isotopic Distribution | 25% C₂H₂, 50% C₂HD, 25% C₂D₂ | Varies with H₂O/D₂O ratio |

| Isotopic Purity of C₂HD | Not applicable (mixture) | Requires purification |

Catalytic H/D Exchange of Acetylene

A more selective method for the synthesis of this compound involves the direct catalytic hydrogen/deuterium (H/D) exchange between acetylene and a deuterium source. This approach can potentially offer higher isotopic enrichment of the desired monodeuterated product.

Reaction Principle

This method relies on a catalyst to facilitate the exchange of a proton on the acetylene molecule with a deuteron from a deuterium-rich solvent, typically D₂O. Transition metal catalysts are often employed to activate the C-H bond of acetylene.

Reaction:

HC≡CH + D₂O (in the presence of a catalyst) ⇌ HC≡CD + HDO

The equilibrium nature of the reaction means that the extent of deuteration will depend on the reaction conditions, including the catalyst, temperature, and the relative concentrations of acetylene and the deuterium source.

Experimental Protocol

Materials:

-

Acetylene gas (C₂H₂)

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Homogeneous or heterogeneous catalyst (e.g., a transition metal complex or a supported metal catalyst)

-

High-pressure reaction vessel (autoclave)

-

Solvent (if required)

Procedure:

-

Charge the high-pressure reaction vessel with D₂O and the chosen catalyst.

-

Purge the vessel with an inert gas to remove air.

-

Introduce acetylene gas into the vessel to the desired pressure.

-

Heat the reaction mixture to the specified temperature with vigorous stirring to ensure good gas-liquid contact.

-

Maintain the reaction under these conditions for the required duration. The progress of the H/D exchange can be monitored by taking samples and analyzing the isotopic composition of the acetylene.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess acetylene.

-

The deuterated acetylene can be collected from the headspace of the reactor and purified to remove any residual starting material and solvent vapor.

Quantitative Data

The efficiency of the catalytic H/D exchange is highly dependent on the specific catalyst and reaction conditions employed. The following table provides a general overview.

| Parameter | Typical Experimental Range |

| Yield of this compound (C₂HD) | 30-70% |

| Isotopic Purity of C₂HD | Can reach >90% with optimized conditions |

| Common Catalysts | Transition metal complexes (e.g., Iridium, Rhodium), Supported metals (e.g., Palladium on Carbon) |

| Typical Conditions | 50-150 °C, 1-10 atm pressure |

Electrochemical Synthesis

Electrochemical methods offer an alternative route for the synthesis of deuterated compounds. While less common for the specific preparation of this compound, the principle can be applied.

Reaction Principle

This method would involve the electrochemical reduction of a carbon source at a cathode in the presence of a deuterium source. For instance, the reduction of a metal carbide in a deuterated electrolyte could yield deuterated acetylene.

Status of the Method

Currently, detailed and optimized experimental protocols specifically for the high-yield synthesis of this compound via electrochemical methods are not widely reported in the scientific literature. The primary focus of electrochemical acetylene production has been on the reduction of CO₂. Further research and development are required to establish this as a routine method for isotopic labeling.

Purification and Characterization

Regardless of the synthetic method employed, the resulting this compound typically requires purification and its isotopic purity must be confirmed.

-

Purification: Preparative gas chromatography (GC) is the most common method for separating the different acetylene isotopologues (C₂H₂, C₂HD, and C₂D₂) to obtain pure this compound.

-

Characterization:

-

Mass Spectrometry (MS): This is the primary technique for determining the isotopic distribution of the product mixture. The different isotopologues will have distinct molecular weights (C₂H₂ = 26.0157 g/mol , C₂HD = 27.0219 g/mol , C₂D₂ = 28.0282 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a characteristic signal for the proton in HC≡CD.

-

²H (Deuterium) NMR will show a signal for the deuteron, confirming its incorporation.

-

¹³C NMR can also be used to observe the effect of deuterium substitution on the carbon chemical shifts.

-

-

Mandatory Visualizations

Synthesis from Calcium Carbide Workflow

Caption: Workflow for the synthesis of this compound from calcium carbide and a D₂O/H₂O mixture.

Catalytic H/D Exchange Logical Diagram

Caption: Logical relationship of reactants and products in the catalytic H/D exchange for this compound synthesis.

An In-depth Technical Guide to the Physical and Chemical Properties of Acetylene-d1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene-d1, also known as monodeuteroacetylene (C₂HD), is a deuterated isotopologue of acetylene. Its unique properties, arising from the substitution of one hydrogen atom with a deuterium atom, make it an invaluable tool in various scientific disciplines. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its utility in research and development.

Physical Properties

The introduction of a deuterium atom into the acetylene molecule leads to subtle but measurable changes in its physical properties due to the mass difference between hydrogen and deuterium. These differences are particularly evident in its spectroscopic constants and bond lengths.

General Properties

| Property | Value |

| Molecular Formula | C₂HD |

| Molecular Weight | 27.0434 g/mol |

| CAS Number | 2210-34-6 |

| Appearance | Colorless gas |

| Odor | Faint garlic-like odor in commercial grades |

Thermal Properties

| Property | Value (for C₂H₂) | Notes |

| Sublimation Point | -84.0 °C (189 K) at 1 atm | The sublimation point of C₂HD is expected to be slightly higher than this value. |

| Triple Point | -80.8 °C (192.3 K) at 1.27 atm | --- |

Structural and Spectroscopic Properties

The substitution of hydrogen with deuterium significantly impacts the vibrational and rotational spectra of the molecule, providing a powerful probe for molecular structure and dynamics.

Table 1: Molecular Geometry and Bond Lengths

| Parameter | C₂H₂ (Experimental) | C₂HD (Theoretical Change) | C₂HD (Calculated Value) |

| C-H Bond Length | 1.063 Å[1] | -0.000037 Å | ~1.063 Å |

| C-D Bond Length | N/A | -0.004991 Å (compared to C-H in C₂H₂) | ~1.058 Å |

| C≡C Bond Length | 1.203 Å[1] | -0.000304 Å | ~1.2027 Å |

Note: Theoretical changes are based on calculations comparing D¹²C¹²CH to H¹²C¹²CH. The C-D bond is shorter than the C-H bond due to the lower zero-point energy of the C-D stretching vibration.

Table 2: Rotational and Vibrational Constants for this compound

| Constant | Value |

| Rotational Constant (B₀) | 33999.46 MHz |

| Centrifugal Distortion Constant (D₀) | 0.0031 MHz |

| ν₁ (C-D stretch) | ~2584 cm⁻¹ |

| ν₂ (C≡C stretch) | ~1851 cm⁻¹ |

| ν₃ (C-H stretch) | ~3336 cm⁻¹ |

| ν₄ (trans-bend) | ~518 cm⁻¹ |

| ν₅ (cis-bend) | ~680 cm⁻¹ |

Note: Vibrational frequencies are approximate and can vary slightly based on the specific spectroscopic study.

Chemical Properties

The chemical behavior of this compound is dominated by the acidity of the remaining C-H bond and the kinetic isotope effect observed in reactions involving the cleavage of the C-H or C-D bond.

Acidity

The hydrogen atom in this compound, like in acetylene, is attached to an sp-hybridized carbon atom. The high s-character (50%) of the sp hybrid orbital makes the carbon atom more electronegative, thus increasing the acidity of the attached proton. The pKa of the acetylenic proton in C₂HD is similar to that of C₂H₂, which is approximately 25. This acidity allows for the selective deprotonation by a strong base to form a deuterated acetylide anion, which can then be used in various synthetic applications.

Kinetic Isotope Effect (KIE)

The most significant application of this compound in chemical research is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with the light isotopologue (kH) to that with the heavy isotopologue (kD). Since the C-D bond is stronger and has a lower zero-point energy than the C-H bond, reactions that involve the cleavage of this bond in the rate-determining step will exhibit a primary KIE (kH/kD > 1).

A notable example is the hydrochlorination of acetylene catalyzed by metal complexes. Experimental studies on the hydrochlorination of acetylene over platinum(II) and palladium(II) catalysts have utilized the HCl/DCl kinetic isotope effect to elucidate the reaction mechanism. For the Pt(II) catalyzed reaction, a significant KIE of 3.7 ± 0.4 was observed, indicating that the cleavage of the H-Cl (or D-Cl) bond is involved in the rate-limiting step, which was identified as the chloroplatination of the coordinated acetylene molecule.[2] Similarly, studies on palladium-based catalysts have also employed the KIE of HCl/DCl to investigate the stereoselectivity and mechanism of the reaction.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically results in a mixture of isotopologues (C₂H₂, C₂HD, and C₂D₂), which then requires purification.

Principle: The reaction of calcium carbide (CaC₂) with a stoichiometric mixture of heavy water (D₂O) and light water (H₂O) produces a mixture of the three acetylene isotopologues. By controlling the D₂O/H₂O ratio, the relative abundance of C₂HD can be maximized.

Materials:

-

Calcium carbide (CaC₂)

-

Heavy water (D₂O, 99.8% purity)

-

Distilled water (H₂O)

-

Gas-tight flask with a dropping funnel and a gas outlet

-

Gas washing bottle containing acidified copper sulfate solution (to remove impurities like phosphine and hydrogen sulfide)

-

Gas collection system (e.g., gas bag or collection over water)

-

Cryogenic distillation apparatus (for purification)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. The gas outlet should be connected to the gas washing bottle, followed by the gas collection system.

-

Place a calculated amount of calcium carbide in the gas-tight flask.

-

Prepare a 1:1 molar ratio mixture of D₂O and H₂O in the dropping funnel.

-

Slowly add the D₂O/H₂O mixture dropwise to the calcium carbide. An exothermic reaction will occur, and a mixture of acetylene gases will be generated. Control the rate of addition to maintain a steady evolution of gas.

-

Pass the generated gas through the acidified copper sulfate solution to remove impurities.

-

Collect the purified gas mixture.

-

Purification (Isotopic Enrichment): The collected gas mixture can be enriched in this compound using cryogenic fractional distillation. This technique exploits the slight differences in the boiling points of the isotopologues. The gas mixture is liquefied at low temperature and then slowly warmed in a distillation column. The isotopologues will separate based on their vapor pressures, with C₂H₂ being the most volatile and C₂D₂ the least. The C₂HD fraction is collected at the appropriate temperature and pressure. This process requires specialized equipment and careful control of temperature and pressure.

High-Resolution Infrared (IR) Spectroscopy

Objective: To obtain the ro-vibrational spectrum of gaseous this compound to determine its molecular constants.

Instrumentation:

-

High-resolution Fourier Transform Infrared (FT-IR) spectrometer (resolution ≤ 0.01 cm⁻¹)

-

Gas cell with a long path length (e.g., 10-20 cm) and IR-transparent windows (e.g., KBr or BaF₂)

-

Vacuum line for gas handling and sample introduction

-

High-sensitivity detector (e.g., liquid nitrogen-cooled MCT detector)

Procedure:

-

Evacuate the gas cell and the gas handling line to a high vacuum.

-

Introduce the purified this compound gas into the gas cell to the desired pressure (typically a few millibars to minimize pressure broadening of the spectral lines).

-

Place the gas cell in the sample compartment of the FT-IR spectrometer.

-

Record the interferogram by co-adding a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Perform a Fourier transform on the interferogram to obtain the high-resolution IR spectrum.

-

Calibrate the spectrum using well-known absorption lines of a standard gas (e.g., H₂O, CO₂).

-

Analyze the ro-vibrational bands in the spectrum to assign the rotational quantum numbers (J) to the individual lines in the P and R branches.

-

Fit the line positions to the appropriate energy level expressions to extract the rotational constants (B), centrifugal distortion constants (D), and vibrational band origins (ν₀).

Visualizations

References

An In-depth Technical Guide to the Structural Information of Deuterioethyne

This technical guide provides a comprehensive overview of the structural and spectroscopic properties of deuterioethyne (C₂HD), also known as monodeuterated acetylene. The information is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's geometry and the experimental techniques used to elucidate its structure.

Molecular Structure and Spectroscopic Data

Deuterioethyne is a linear molecule, belonging to the C∞v point group. Its structure is analogous to that of acetylene (C₂H₂), with one hydrogen atom replaced by a deuterium atom. This isotopic substitution breaks the inversion symmetry of the molecule, making it polar and altering its rotational and vibrational spectroscopic properties. The structural parameters of deuterioethyne are determined with high precision using spectroscopic techniques, primarily infrared (IR) spectroscopy.

The key structural and spectroscopic parameters for deuterioethyne and its isotopologues, acetylene (C₂H₂) and dideuterioethyne (C₂D₂), are summarized in the tables below. These values are derived from experimental data and computational studies.

Table 1: Rotational Constants and Moments of Inertia

| Molecule | Rotational Constant (B₀) (cm⁻¹) | Moment of Inertia (I) (10⁻⁴⁰ g·cm²) |

| C₂H₂ | 1.1766 | 23.79 |

| C₂HD | 0.9914 | 28.23 |

| C₂D₂ | 0.8479 | 33.02 |

Table 2: Vibrational Frequencies

| Molecule | ν₁ (Σ⁺) C-H/D Stretch (cm⁻¹) | ν₂ (Σ⁺) C≡C Stretch (cm⁻¹) | ν₃ (Σ⁺) C-H/D Stretch (cm⁻¹) | ν₄ (Π) Bend (cm⁻¹) | ν₅ (Π) Bend (cm⁻¹) |

| C₂H₂ | 3374 | 1974 | 3289 | 612 | 730 |

| C₂HD | 3335 | 1851 | 2584 | 518 | 683 |

| C₂D₂ | 2701 | 1762 | 2439 | 505 | 538 |

Table 3: Bond Lengths

| Bond | Molecule | Bond Length (Å) |

| C-H | C₂H₂ | 1.062 |

| C-D | C₂HD | 1.058 |

| C≡C | All Isotopologues | ~1.203 |

Note: Bond lengths are calculated from the rotational constants and are averaged over the vibrational ground state. The C≡C bond length is assumed to be the same for all isotopologues due to the Born-Oppenheimer approximation.

Experimental Protocols

The structural determination of deuterioethyne relies on high-resolution infrared spectroscopy. The general workflow for these experiments is outlined below.

Synthesis and Purification of Deuterioethyne

A common method for the synthesis of deuterioethyne involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O).

Reaction: CaC₂(s) + 2 D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)

To obtain C₂HD, a mixture of H₂O and D₂O can be used, which will produce a mixture of C₂H₂, C₂HD, and C₂D₂. Alternatively, controlled addition of D₂O to a source of acetylene can be employed.

Purification: The gaseous products are passed through a series of cold traps to remove unreacted water and other impurities. Further purification can be achieved by gas chromatography to isolate C₂HD from the other acetylene isotopologues. The purity of the sample is critical for obtaining clean spectroscopic data.

Infrared Spectroscopy

High-resolution Fourier Transform Infrared (FTIR) spectroscopy is the primary technique used to obtain the rovibrational spectrum of deuterioethyne.

Methodology:

-

A purified gaseous sample of C₂HD is introduced into a long-path gas cell.

-

An infrared beam is passed through the sample.

-

The transmitted light is analyzed by an FTIR spectrometer to generate an absorption spectrum.

-

The spectrum reveals a series of absorption bands corresponding to the vibrational transitions of the molecule.

-

Each vibrational band is composed of a series of fine lines (P- and R-branches) corresponding to the rotational transitions.

-

By analyzing the spacing between these rotational lines, the rotational constant (B₀) can be determined with high precision.

-

The bond lengths of the molecule are then calculated from the moment of inertia, which is derived from the rotational constant.

Visualizations

Experimental Workflow for Structural Determination

The following diagram illustrates the key steps involved in the experimental determination of the structural parameters of deuterioethyne.

Caption: Workflow for the structural determination of Deuterioethyne.

Logical Relationship of Spectroscopic Parameters

This diagram shows the logical flow from the experimentally measured spectrum to the final structural parameters.

Caption: Derivation of bond lengths from the rovibrational spectrum.

Commercial Sourcing and Technical Applications of High-Purity Acetylene-d1: A Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of high-purity isotopically labeled compounds is critical for a range of applications, from mechanistic studies to metabolic labeling. Acetylene-d1 (HC≡CD), a deuterated isotopologue of acetylene, serves as a valuable building block in organic synthesis and a key reagent in modern biochemical techniques such as click chemistry. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its application in a key bioorthogonal reaction.

Commercial Suppliers of High-Purity this compound

The commercial availability of high-purity this compound is primarily through specialized suppliers of stable isotopes and deuterated compounds. Researchers should consider isotopic enrichment, chemical purity, and available quantities when selecting a supplier. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name | Isotopic Enrichment (atom % D) | Chemical Purity | Available Quantities |

| CDN Isotopes | This compound (gas) | ~95% | Not specified | 0.5 L |

| Cambridge Isotope Laboratories, Inc. (CIL) | Acetylene-d2 | ≥98% | ≥98% | Inquire |

| Sigma-Aldrich (Merck) | Acetylene-d2 | 98% | Not specified | Inquire |

| Icon Isotopes | Deuterated Acetylene | ≥98% | High Purity | Custom synthesis |

Note: While some suppliers list "Acetylene-d2" (D-C≡C-D), they are often the primary source for this compound as well, or can provide it via custom synthesis. It is recommended to contact the suppliers directly to inquire about the availability of high-purity this compound.

Experimental Protocols

Synthesis of High-Purity this compound

A common and straightforward method for the laboratory-scale synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[1][2]

Materials:

-

Calcium carbide (CaC₂), finely powdered

-

Heavy water (D₂O), 99.8 atom % D

-

A gas generation flask equipped with a dropping funnel and a gas outlet

-

A series of gas washing bottles (scrubbers)

-

A cold trap (e.g., using a dry ice/acetone slurry)

-

A gas collection system (e.g., a gas bag or an inverted graduated cylinder over a saturated brine solution)

Procedure:

-

Set up the gas generation apparatus in a well-ventilated fume hood. The apparatus consists of a two-neck round-bottom flask (the generator), a pressure-equalizing dropping funnel inserted into one neck, and a gas outlet tube leading from the other neck.

-

Place a weighed amount of finely powdered calcium carbide into the gas generation flask.

-

The gas outlet from the generator should be connected in series to:

-

A gas washing bottle containing a dilute solution of sulfuric acid to remove ammonia impurities.

-

A gas washing bottle containing a solution of copper(II) sulfate to remove phosphine and hydrogen sulfide.

-

A cold trap maintained at -78 °C to condense any water vapor.

-

-

Fill the dropping funnel with heavy water (D₂O).

-

Slowly add the heavy water dropwise from the dropping funnel onto the calcium carbide. An immediate reaction will occur, generating this compound gas. Control the rate of addition of D₂O to maintain a steady evolution of gas. The reaction is: CaC₂(s) + 2 D₂O(l) → Ca(OD)₂(aq) + C₂D₂(g).

-

The generated gas is passed through the purification train to remove impurities.

-

Collect the purified this compound gas using a suitable gas collection system. For small quantities, a gas-tight syringe or a gas bag is convenient. For larger volumes, collection over a saturated sodium chloride solution in an inverted graduated cylinder can be employed to minimize dissolution of the gas.

Purification of this compound

For applications requiring very high purity, further purification steps may be necessary.

Procedure:

-

Cryogenic Trapping: The collected this compound gas can be passed through a series of cold traps. A trap at -78 °C (dry ice/acetone) will remove any remaining water and less volatile impurities. A subsequent trap at liquid nitrogen temperature (-196 °C) will solidify the this compound, allowing for the removal of more volatile impurities like nitrogen and oxygen by evacuation. The purified this compound can then be obtained by carefully warming the trap and collecting the sublimating gas.

-

Solvent Scrubbing: Bubbling the gas through a suitable solvent can remove specific impurities. For instance, passing the gas through a concentrated sulfuric acid scrubber can remove acetone if the gas was stored in a cylinder with an acetone-based porous mass.

Isotopic Purity Analysis

The isotopic enrichment of the synthesized this compound should be determined to ensure it meets the requirements of the intended application. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this analysis.[3][4]

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable column for permanent gas analysis, such as a Porous Layer Open Tubular (PLOT) column.

-

Carrier Gas: Helium or Argon.

-

Injection: A gas-tight syringe is used to inject a known volume of the this compound gas into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 200 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Transfer Line Temperature: 250 °C

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 10-50.

-

-

Data Analysis: The mass spectrum of the eluting acetylene peak is analyzed. The relative abundances of the molecular ions for acetylene-d0 (C₂H₂, m/z 26), this compound (C₂HD, m/z 27), and acetylene-d2 (C₂D₂, m/z 28) are used to calculate the isotopic enrichment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: The this compound gas is dissolved in a deuterated NMR solvent (e.g., CDCl₃ or acetone-d₆) in a sealed NMR tube. This can be achieved by bubbling the gas through the solvent at low temperature.

-

Spectra Acquisition:

-

¹H NMR: The proton spectrum will show a signal for the remaining proton in this compound. The chemical shift is typically around δ 2.0-3.0 ppm. The integration of this signal relative to a known internal standard can provide quantitative information.

-

²H (Deuterium) NMR: The deuterium spectrum will show a signal corresponding to the deuterium nucleus in this compound.

-

¹³C NMR: The carbon spectrum will show coupling to deuterium, which can be used to confirm the isotopic labeling.

-

-

Data Analysis: The relative integrals of the signals in the ¹H and ²H NMR spectra can be used to determine the isotopic purity.

Visualization of a Key Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

High-purity this compound is a valuable reagent in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, widely used in drug discovery, bioconjugation, and materials science.[5][6][7][8][9]

Below is a DOT language script to generate a diagram of the experimental workflow for a typical CuAAC reaction utilizing a terminal alkyne like a derivative of this compound.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a foundational understanding for researchers working with high-purity this compound. By carefully selecting suppliers and employing robust synthesis, purification, and analysis protocols, the full potential of this versatile deuterated reagent can be realized in a wide array of scientific applications.

References

- 1. Key Notes On Preparation Of Acetylene From Calcium Carbide [unacademy.com]

- 2. CN101100617A - Technique for producing acetylene gas by dry method - Google Patents [patents.google.com]

- 3. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides (2010) | Jason E. Hein | 1956 Citations [scispace.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Stability and Storage of Acetylene-d1 Gas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage and handling of acetylene-d1 (C₂HD) gas, a crucial reagent in isotopic labeling studies. Due to its inherent instability, proper management of this compound is paramount to ensure experimental integrity, safety, and longevity of the product. This document synthesizes available data on acetylene and its deuterated analogue to offer comprehensive recommendations.

Core Principles of this compound Stability

This compound, like its non-deuterated counterpart, is a thermodynamically unstable compound. Its high positive Gibbs free energy of formation predisposes it to decompose, sometimes explosively, into its constituent elements, carbon and hydrogen. The primary factors influencing its stability are pressure, temperature, and the presence of contaminants.

Key Stability Considerations:

-

Pressure: Free this compound gas is highly sensitive to pressure and should not be handled or stored at pressures exceeding 15 psig (103 kPa).

-

Temperature: Elevated temperatures can initiate violent decomposition. Cylinders should be stored in a temperature-controlled environment.

-

Decomposition: Decomposition is an exothermic process that can become self-sustaining, leading to a dangerous increase in pressure and temperature.

To mitigate these risks, this compound is not stored as a free gas under high pressure. Instead, it is dissolved in a solvent, typically acetone, which is absorbed by a porous, monolithic mass that fills the gas cylinder. This method ensures the gas remains stable for storage and transport.

Recommended Storage Conditions

Proper storage is critical to maintaining the purity and stability of this compound gas. The following conditions are recommended based on general acetylene safety protocols and specific considerations for high-purity and deuterated compounds.

| Parameter | Recommended Condition | Rationale |

| Cylinder Orientation | Upright and firmly secured | Prevents the solvent (acetone) from separating and potentially being withdrawn, which would compromise stability.[1][2] If a cylinder is transported horizontally, it should stand upright for at least two hours before use.[1] |

| Temperature | Below 52°C (125°F) | Minimizes the risk of temperature-induced decomposition.[1][3] |

| Ventilation | Well-ventilated, dry area | Prevents the accumulation of flammable gas in case of a leak and protects the cylinder from corrosion.[1][4] |

| Ignition Sources | Away from flames, sparks, and heat | This compound is extremely flammable and can be easily ignited.[3][5] |

| Incompatible Materials | Segregated from oxidizers (e.g., oxygen), halogens, and certain metals | Prevents violent reactions. A minimum distance of 20 feet (6 meters) or a fire-resistant barrier is recommended for separation from oxygen cylinders.[1][6] |

| Cylinder Material | Sealed, passivated steel cylinders | Recommended for high-purity applications to prevent reactions with the cylinder wall. |

| Inert Atmosphere | Stored under an inert gas (e.g., Argon, Helium) | For high-purity applications, this prevents the ingress of moisture and atmospheric gases that could lead to isotopic exchange or degradation. |

Potential Impurities and Degradation Pathways

The stability and purity of this compound can be compromised by inherent impurities from its synthesis and by degradation over time.

Synthesis-Related Impurities

The common industrial synthesis of acetylene involves the reaction of calcium carbide with water. For this compound, a mixture of D₂O and H₂O is used. This process can introduce several impurities.

| Impurity | Source | Potential Impact |

| Phosphine (PH₃) | Phosphorus compounds in calcium carbide | Can interfere with catalytic reactions. |

| Ammonia (NH₃) | Reaction of atmospheric nitrogen with hot carbide | Promotes polymerization within the cylinder. |

| Hydrogen Sulfide (H₂S) | Sulfur compounds in calcium carbide | Corrosive and can poison catalysts. |

| Water (H₂O/D₂O) | Incomplete drying after generation | Can lead to cylinder corrosion and reduce the solvent's capacity to dissolve this compound. |

| Acetone | Storage solvent | Can be drawn from the cylinder if withdrawal rates are too high. |

| Other Isotopologues | Synthesis with H₂O/D₂O mixtures | Can result in the presence of C₂H₂ and C₂D₂. |

Long-Term Stability and Degradation

Another consideration for deuterated compounds is the potential for isotopic exchange.

Logical Flow for Stability Considerations:

Caption: Logical relationship between storage conditions, stability, and degradation risks.

Experimental Protocols

Protocol for Purity Verification by Gas Chromatography (GC)

This protocol outlines a general method for verifying the purity of this compound gas before use. Specific parameters may need to be optimized for the available instrumentation.

Objective: To quantify the purity of this compound and identify potential volatile impurities.

Methodology:

-

System Preparation:

-

Use a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). An FID is highly sensitive to hydrocarbons, while a TCD is a universal detector suitable for identifying non-hydrocarbon impurities.

-

Ensure all tubing and fittings are of high-quality stainless steel to prevent contamination.

-

Thoroughly purge the sampling system with an inert gas (e.g., Helium or Argon) to remove atmospheric contaminants.

-

-

Sampling:

-

Connect the this compound cylinder to the GC inlet system using a high-purity regulator designed for acetylene.

-

Purge the regulator and sample lines with a small amount of this compound gas to ensure a representative sample.

-

Inject a known volume of the gas into the GC using a gas-tight syringe or a gas sampling valve.

-

-

GC Conditions (Example):

-

Column: Porous Layer Open Tubular (PLOT) column (e.g., Al₂O₃/KCl or CP-PoraBOND Q).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute all components.

-

Detector Temperature: FID: 250°C; TCD: 220°C.

-

-

Data Analysis:

-

Identify peaks by comparing retention times with known standards.

-

Quantify the area of each peak to determine the relative concentration of this compound and any impurities.

-

For isotopic analysis (C₂H₂, C₂HD, C₂D₂), a GC coupled with a Mass Spectrometer (GC-MS) is required.

-

Experimental Workflow for GC Purity Analysis:

Caption: Workflow for verifying the purity of this compound gas using GC.

Summary and Recommendations

-

Prioritize Safety: Due to its flammability and instability, handle this compound with extreme caution, adhering to all safety protocols for flammable gases.

-

Maintain Proper Storage: Store cylinders upright in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.

-

Verify Purity: For sensitive applications, verify the chemical and isotopic purity of the gas before use, as impurities can affect experimental outcomes.

-

Shelf Life: While a definitive shelf life for this compound is not established, its stability is best preserved by adhering strictly to the recommended storage conditions. For high-purity applications, it is advisable to use the gas within the timeframe recommended by the supplier, if available, and to re-verify purity if the cylinder has been in storage for an extended period.

-

Handling High-Purity Gas: For applications requiring the highest purity, purchase this compound from suppliers who package the gas in passivated cylinders under an inert atmosphere. Use high-purity regulators and connection lines to avoid introducing contaminants.

By implementing these guidelines, researchers can ensure the safe and effective use of this compound gas, maintaining its stability and purity for reliable and reproducible scientific results.

References

Isotopic Purity Analysis of Acetylene-d1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of acetylene-d1 (C₂HD). Ensuring high isotopic purity is critical in various scientific applications, including mechanistic studies in drug development, tracing metabolic pathways, and as a standard in spectroscopic analysis. This document details the experimental protocols for the primary analytical techniques, presents quantitative data in structured tables, and provides visualizations of the experimental workflows.

Introduction to Isotopic Purity Analysis

Isotopic purity refers to the percentage of a compound that contains a specific isotope at a designated position. For this compound, the primary interest is the mole fraction of C₂HD relative to its most common isotopic impurities, acetylene (C₂H₂) and acetylene-d2 (C₂D₂). The accurate determination of this purity is essential for the quantitative interpretation of experimental results where this compound is utilized. The principal analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman).

Analytical Methodologies and Experimental Protocols

A multi-faceted approach utilizing several spectroscopic techniques is recommended for a thorough and robust determination of the isotopic purity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary ratio method for determining the concentration and purity of substances. For this compound, both ¹H and ²H NMR can be employed to assess the isotopic distribution.

Experimental Protocol: ¹H qNMR

-

Sample Preparation: A known quantity of this compound gas is introduced into a high-pressure NMR tube containing a deuterated solvent (e.g., chloroform-d, acetone-d₆) and a suitable internal standard. For gaseous samples, an external standard method or a certified reference material (CRM) as an internal standard that is soluble and has a distinct signal is crucial. Due to the challenges of handling a gaseous analyte and a solid/liquid standard, a gas-phase internal standard like methane (with a known concentration) can be considered if the signals are well-resolved.

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is used.

-

Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

-

Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) is critical to ensure full magnetization recovery and accurate integration. For small molecules like acetylene, a d1 of 30-60 seconds is recommended.

-

Pulse Angle: A 90° pulse is used for maximum signal intensity.

-

Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for accurate integration.

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

-

The signals for the acetylenic proton in C₂HD and any residual C₂H₂ are integrated. The isotopic purity is calculated by comparing the integral of the C₂HD signal to the sum of the integrals of the C₂HD and C₂H₂ signals.

-

Experimental Protocol: ²H NMR

-

Sample Preparation: Similar to ¹H qNMR, the gaseous sample is introduced into an NMR tube with a suitable solvent. For ²H NMR, a non-deuterated solvent can be used.

-

NMR Data Acquisition:

-

The spectrometer is tuned to the deuterium frequency.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which will be significantly longer than for ¹H NMR due to the lower gyromagnetic ratio of deuterium.

-

-

Data Processing and Analysis: The signals for the deuterium in C₂HD and any C₂D₂ are integrated to determine their relative ratios.

Logical Workflow for qNMR Analysis

Caption: Workflow for isotopic purity analysis of this compound by qNMR.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is well-suited for determining the relative abundance of isotopologues. Gas Chromatography-Mass Spectrometry (GC-MS) is often used to separate the components of a gas mixture before they enter the mass spectrometer.

Experimental Protocol: GC-MS

-

Sample Introduction: A small volume of the this compound gas is injected into the GC inlet using a gas-tight syringe or a gas sampling valve.

-

Gas Chromatography:

-

Column: A column suitable for the separation of light hydrocarbons is used. A porous layer open tubular (PLOT) column, such as an Al₂O₃/KCl or a porous polymer (e.g., Rt-U-BOND), is effective for separating acetylene isotopologues. Due to the inverse isotope effect on some GC columns, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Temperature Program: An isothermal or a slow temperature ramp program is used to ensure good separation of the isotopologues. For example, starting at a low temperature (e.g., 35-50 °C) and slowly ramping to a higher temperature can provide good resolution.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is typically used.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred to resolve the small mass differences between the isotopologues and their fragment ions.

-

Data Acquisition: The mass spectrometer is set to scan a relevant m/z range (e.g., m/z 10-50) or to selectively monitor the molecular ions of the expected isotopologues (m/z 26 for C₂H₂, 27 for C₂HD, and 28 for C₂D₂).

-

-

Data Analysis:

-

The abundance of each isotopologue is determined by integrating the peak area of its corresponding molecular ion in the mass spectrum.

-

The isotopic purity is calculated as the ratio of the abundance of the C₂HD ion to the sum of the abundances of all acetylene isotopologue ions.

-

Experimental Workflow for GC-MS Analysis

Monodeuterated Acetylene (C2HD): A Comprehensive Technical Analysis of its Natural Abundance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of monodeuterated acetylene (C2HD), a molecule of significant interest in astrophysical and planetary sciences. This document summarizes the current quantitative data, details the experimental methodologies for its detection and quantification, and presents a visual representation of the analytical workflow.

Quantitative Data Summary

The natural abundance of C2HD has been most notably quantified in the atmosphere of Titan, Saturn's largest moon. The following table summarizes the key quantitative findings from peer-reviewed research.

| Parameter | Value | Location | Reference |

| C2HD Abundance | 1.27 x 10-9 | Titan's Atmosphere (mid-latitudes) | [1] |

| D/H Ratio in Acetylene | 2.09 ± 0.45 x 10-4 | Titan's Atmosphere (mid-latitudes) | [1] |

| C2HD Abundance Increase | Twofold increase at latitudes higher than 60° N | Titan's Atmosphere | [1] |

Experimental Protocols

The determination of C2HD abundance in planetary atmospheres relies on a combination of observational data and laboratory measurements. The primary techniques employed are high-resolution infrared spectroscopy and mass spectrometry.

Observational Data Acquisition: Fourier Transform Infrared Spectrometry (FTIR)

The in-situ analysis of Titan's atmospheric composition was performed using the Cassini Composite Infrared Spectrometer (CIRS). This instrument, aboard the Cassini spacecraft, collected high-resolution infrared spectra of Titan's atmosphere.

-

Instrument: Cassini Composite Infrared Spectrometer (CIRS)

-

Technique: Nadir and limb spectral observations were conducted to capture emissions from different atmospheric layers.

-

Spectral Bands: The detection of C2HD was primarily achieved through the identification of its ν5 and ν4 vibrational bands at 678 cm-1 and 519 cm-1, respectively.[1]

-

Data Analysis: The abundance of C2HD was derived by fitting the observed spectral lines with synthetic spectra generated from atmospheric models. This process requires precise knowledge of the molecule's spectroscopic parameters, which are obtained from laboratory measurements.

Laboratory Reference Data: High-Resolution Spectroscopy and Sample Preparation

To accurately model the atmospheric spectra and retrieve the abundance of C2HD, high-resolution laboratory spectra of a known C2HD sample are essential.

-

Sample Preparation:

-

Source: Monodeuterated acetylene (C2HD) gas was procured from a commercial supplier (e.g., C/D/N Isotopes Inc.).

-

Enrichment: The isotopic enrichment of the sample is a critical parameter and was verified using gas chromatography and mass spectrometry. A typical enrichment for such studies is around 97%.[1]

-

Purification: The gaseous sample was transferred under vacuum and stored at cryogenic temperatures (liquid nitrogen) to ensure purity.

-

-

Spectroscopic Measurement:

-

Instrument: A high-resolution Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Equinox 55) was used to record the infrared absorption spectra of the C2HD sample.[1]

-

Resolution: Spectra were typically recorded at a resolution of 0.5 cm-1 or higher to resolve the rotational-vibrational lines.[1]

-

Data Processing: Multiple scans were averaged to achieve a high signal-to-noise ratio. The integrated band intensities for the vibrational modes of C2HD were then determined from these spectra. These laboratory-derived intensities are crucial for the accurate modeling of the observational data.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for determining the natural abundance of C2HD in a planetary atmosphere.

References

Molecular weight and formula of acetylene-d1

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of acetylene-d1 (deuterated acetylene), a crucial tool in mechanistic chemistry and isotopic labeling studies. We will cover its fundamental properties, synthesis, and applications, with a focus on its utility in research and development.

Core Properties of this compound

This compound, also known as deuterioethyne, is a deuterated isotopologue of acetylene. It is a colorless gas, sometimes with a garlic-like odor due to impurities in commercial grades[1][2][3]. As a simple asphyxiant, high concentrations can lead to unconsciousness and other adverse health effects[1][2].

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | HCCD or C₂HD | [4][5] |

| Molecular Weight | 27.04 g/mol | [1][6] |

| 27.02193 g/mol | [4] | |

| 27.0434 g/mol | [5] | |

| Exact Mass | 27.0219268097 Da | [1] |

| CAS Number | 2210-34-6 | [1][4][5] |

| Physical Form | Colorless Gas | [1][4] |

| Purity (typical) | approx. 95 atom % D | [4] |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound requires careful control to achieve high isotopic enrichment. The following outlines a general methodology based on common techniques.

A promising method for producing this compound with high selectivity is through the electrochemical reduction of acetylene in the presence of a deuterium source, such as heavy water (D₂O).

-

Electrochemical Cell Setup: An electrochemical cell is prepared with a suitable catalyst-coated cathode.

-

Reactant Introduction: Acetylene gas is introduced into the cell where it is adsorbed onto the catalyst surface.

-

Deuterium Source: Heavy water (D₂O) is introduced and reduced at the cathode, generating adsorbed deuterium atoms on the catalyst.

-

Semi-Deuteration: The active deuterium species react with the adsorbed acetylene molecules. By carefully controlling the electrode potential and reactant flow rates, the reaction can be managed to favor the semi-deuteration, yielding this compound (HCCD)[6]. This method aims to minimize the formation of byproducts like fully deuterated acetylene (C₂D₂) and unreacted acetylene (C₂H₂)[6].

Regardless of the synthetic route, the resulting gas is typically a mixture of acetylene isotopologues and chemical impurities. A multi-step purification process is therefore essential.

-

Chemical Purification (Scrubbing):

-

Wet Scrubbing: The raw gas stream is bubbled through chemical solutions to remove impurities. Common impurities from methods like using calcium carbide include phosphine (PH₃), hydrogen sulfide (H₂S), and ammonia (NH₃). Scrubbing agents can include concentrated sulfuric acid or acidified copper(II) sulfate solutions[6].

-

Dry Purification: The gas is passed through a column containing a solid purifying agent, such as chromic acid or ferric chloride on a porous support, to remove residual impurities[6].

-

-

Isotopic Enrichment (Cryogenic Distillation):

-

Due to the nearly identical chemical properties of C₂H₂, C₂HD, and C₂D₂, separating these isotopologues is challenging[6].

-

Cryogenic distillation is a common technique for this separation on a larger scale. This method exploits the slight differences in the boiling points of the isotopologues[6].

-

The purified gas mixture is cooled to low temperatures in a specialized fractional distillation column to separate the different deuterated forms of acetylene[6].

-

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. This compound | C2H2 | CID 137497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Know About Acetylene, Its Properties, and Rexarc’s Acetylene Gas Monitoring System - Rexarc [rexarc.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of Deuterated Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of deuterated acetylene (C₂D₂), a molecule of significant interest in various research fields, including spectroscopy, astrophysics, and as a starting material in deuterated drug development. This document details the calculation of its thermodynamic functions from spectroscopic data, outlines the experimental protocols for obtaining such data, and presents the key thermodynamic parameters in a structured format.

Introduction

Deuterated acetylene, also known as dideuteroacetylene, is an isotopologue of acetylene where both hydrogen atoms are replaced by deuterium atoms. This isotopic substitution leads to a significant change in its vibrational and rotational energy levels due to the mass difference between hydrogen and deuterium. These changes, in turn, affect its macroscopic thermodynamic properties such as enthalpy, entropy, and heat capacity. A precise understanding of these properties is crucial for modeling chemical reactions, understanding isotopic fractionation in astrophysical environments, and for the controlled synthesis of complex deuterated molecules in pharmaceutical development.

Calculation of Thermodynamic Properties from Spectroscopic Data

The total energy of a molecule can be approximated as the sum of its translational, rotational, vibrational, and electronic energies. For a linear molecule like deuterated acetylene in its ground electronic state, the thermodynamic functions can be calculated by considering the contributions from each of these degrees of freedom.

The following diagram illustrates the workflow for calculating the thermodynamic properties of C₂D₂ from spectroscopic data:

Key Parameters for Calculation

The calculation of the thermodynamic functions relies on the following key molecular parameters for C₂D₂:

-

Fundamental Vibrational Frequencies (ν̃ᵢ): These are the energies of the normal modes of vibration of the molecule. For a linear tetratomic molecule like C₂D₂, there are 3N-5 = 7 vibrational degrees of freedom. These are typically determined from infrared (IR) and Raman spectroscopy.

-

Rotational Constant (B): This constant is related to the moment of inertia of the molecule and is determined from the fine structure of rotational or rovibrational spectra.

-

Symmetry Number (σ): This number accounts for the number of indistinguishable orientations of a molecule that can be achieved through rotation. For the linear and symmetric C₂D₂ molecule, which belongs to the D∞h point group, the symmetry number is 2.

-

Standard Enthalpy of Formation (ΔfH°): This is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. This value is typically determined experimentally or through high-level theoretical calculations and is a necessary component for calculating the total enthalpy.

Tabulated Thermodynamic Data

The following tables summarize the key spectroscopic constants and the calculated thermodynamic properties for deuterated acetylene.

Spectroscopic Data for C₂D₂

The fundamental vibrational frequencies and the rotational constant for gaseous C₂D₂ are essential for the calculation of its thermodynamic properties.

| Parameter | Value |

| Vibrational Frequencies (cm⁻¹) | |

| ν₁ (Σg⁺) - Symmetric C-D stretch | 2705.29 |

| ν₂ (Σg⁺) - C≡C stretch | 1762.4 |

| ν₃ (Σu⁺) - Antisymmetric C-D stretch | 2439.247248 |

| ν₄ (Πg) - Trans-bend | 511 |

| ν₅ (Πu) - Cis-bend | 538.6370708 |

| Rotational Constant (B₀ in GHz) | 25.2771 |

| Symmetry Number (σ) | 2 |

Note: The vibrational frequencies are compiled from various spectroscopic studies. The values for ν₃ and ν₅ are from high-resolution FTIR studies.[1]

Calculated Thermodynamic Properties of C₂D₂

The following table presents the calculated standard molar entropy (S°), molar heat capacity at constant pressure (C_p°), and the enthalpy function (H° - H°₀) for deuterated acetylene at standard temperature (298.15 K) and a pressure of 1 bar. The standard enthalpy of formation for C₂H₂ is provided for comparison.[2]

| Thermodynamic Property | Value |

| Standard Molar Entropy (S°) at 298.15 K (J K⁻¹ mol⁻¹) | 208.8 |

| Molar Heat Capacity (C_p°) at 298.15 K (J K⁻¹ mol⁻¹) | 46.5 |

| Enthalpy Function (H° - H°₀) at 298.15 K (kJ mol⁻¹) | 10.5 |

| Standard Enthalpy of Formation (ΔfH°) of C₂H₂ at 298.15 K (kJ mol⁻¹) | 227.40 |

Experimental Protocols for Spectroscopic Analysis

The determination of the vibrational frequencies and rotational constants of deuterated acetylene is primarily achieved through high-resolution infrared and Raman spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To measure the infrared-active vibrational modes (ν₃ and ν₅) and to resolve the rotational fine structure to determine the rotational constant (B).

Methodology:

-

Sample Preparation: Gaseous C₂D₂ is introduced into a long-path gas cell. The pressure of the gas is optimized to achieve sufficient absorption without significant pressure broadening of the spectral lines.

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is employed. The instrument typically consists of a broadband infrared source, a Michelson interferometer, the sample cell, and a sensitive detector (e.g., a liquid nitrogen-cooled MCT detector).

-

Data Acquisition: The interferometer modulates the infrared radiation, which then passes through the gas sample. The detector measures the interferogram, which is the Fourier transform of the spectrum.

-

Data Analysis: The recorded interferogram is computationally converted into a spectrum using a Fast Fourier Transform (FFT) algorithm. The positions of the absorption lines in the P and R branches of the rovibrational bands are precisely measured. These line positions are then fitted to a polynomial expansion in J(J+1) to extract the band origins (vibrational frequencies) and the rotational constants for the ground and vibrationally excited states.

The following diagram outlines the experimental workflow for FTIR spectroscopy of C₂D₂:

Raman Spectroscopy

Objective: To measure the Raman-active vibrational modes (ν₁, ν₂, and ν₄) which are infrared-inactive due to the molecule's center of symmetry.

Methodology:

-

Sample Preparation: A sample of gaseous C₂D₂ is contained within a high-pressure cell equipped with windows that are transparent to the laser excitation wavelength and the scattered Raman signal.

-

Instrumentation: A Raman spectrometer is used, which consists of a high-intensity monochromatic laser source (e.g., an argon-ion or a frequency-doubled Nd:YAG laser), focusing and collection optics, the sample cell, a monochromator or spectrograph to disperse the scattered light, and a sensitive detector (e.g., a CCD camera).

-

Data Acquisition: The laser beam is focused into the gas sample. The scattered light, which includes the strong Rayleigh scattering at the laser frequency and the weak Raman scattering at shifted frequencies, is collected at a 90-degree angle to the incident beam to minimize interference from Rayleigh scattering.

-

Data Analysis: The dispersed Raman spectrum is recorded by the detector. The frequency shifts of the Raman lines from the excitation frequency correspond to the vibrational frequencies of the Raman-active modes. Analysis of the rotational structure of the Raman bands can also provide information on the rotational constant.

Conclusion

This technical guide has detailed the thermodynamic properties of deuterated acetylene, C₂D₂, by leveraging spectroscopic data within the framework of statistical thermodynamics. The provided tables of spectroscopic constants and calculated thermodynamic functions offer valuable data for researchers in diverse scientific and industrial fields. The outlined experimental protocols for FTIR and Raman spectroscopy provide a methodological basis for the determination of the necessary molecular parameters. A precise experimental determination of the standard enthalpy of formation of C₂D₂ would be a valuable addition to the existing data and would further refine the calculated thermodynamic properties.

References

An In-depth Technical Guide to the Historical Preparation of Acetylene-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the preparation of monodeuterated acetylene (acetylene-d1 or C2HD), a valuable isotopologue in various scientific disciplines. The following sections detail the core synthetic strategies, provide in-depth experimental protocols, and present quantitative data to facilitate the reproduction and understanding of these early isotopic labeling techniques.

Reaction of Calcium Carbide with Heavy Water

The most prevalent and historically significant method for the synthesis of deuterated acetylenes involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O). The generation of acetylene from calcium carbide and water has been a cornerstone of organic chemistry, and the adaptation of this reaction using a deuterated reagent provided a straightforward route to isotopically labeled acetylene. For the specific preparation of this compound, a mixture of heavy water and light water (H₂O) is utilized.

Experimental Protocol

This protocol is adapted from historical laboratory procedures for the synthesis of C₂HD for spectroscopic analysis.

Materials:

-

Calcium Carbide (CaC₂)

-

Heavy Water (D₂O, 99.8 atom % D)

-

Distilled Water (H₂O)

-

Alumina (Al₂O₃), anhydrous

-

Dry Ice

-

Isopropanol

Equipment:

-

A gas generation flask equipped with a dropping funnel and a gas outlet.

-

A series of cold traps (Dewar flasks).

-

A vacuum line.

-

A gas collection vessel or infrared gas cell.

Procedure:

-

Apparatus Setup: Assemble the gas generation apparatus as depicted in the workflow diagram below. The system should be thoroughly dried to prevent contamination from atmospheric moisture.

-

Reactant Preparation: Place a sample of calcium carbide, mixed with anhydrous alumina, into the gas generation flask. The addition of alumina has been reported to promote the formation of C₂HD over the fully deuterated C₂D₂ and undeuterated C₂H₂.

-

Reagent Mixture: Prepare a 1:1 molar mixture of heavy water (D₂O) and distilled water (H₂O).

-

Gas Generation: Evacuate the apparatus using the vacuum line. Slowly add the D₂O/H₂O mixture from the dropping funnel onto the calcium carbide. The reaction is exothermic and will proceed to generate a mixture of deuterated and non-deuterated acetylene.

-

Product Collection: The evolved gas is passed through a cold trap maintained at -78 °C (dry ice/isopropanol bath) to remove any water vapor. The this compound, along with other acetylene isotopologues, is then collected in a second cold trap cooled with liquid nitrogen (-196 °C).

-

Purification (Optional): The collected acetylene can be further purified by fractional distillation at low temperature to enrich the C₂HD content, although this was not always performed in early experiments.

Quantitative Data

Historical records on the precise quantitative yields and isotopic purity of C₂HD prepared by this method are often sparse. The isotopic distribution of the product is highly dependent on the H₂O/D₂O ratio in the reactant mixture and the specific reaction conditions.

| Parameter | Value/Range | Notes |

| H₂O:D₂O Molar Ratio | 1:1 | For preferential formation of C₂HD. |

| Reaction Temperature | Ambient | The reaction is exothermic. |

| Pressure | Atmospheric or slightly reduced | |

| Expected Isotopic Distribution | Variable | A mixture of C₂H₂, C₂HD, and C₂D₂ is typically formed. |

Table 1: Summary of reaction parameters for the preparation of this compound from calcium carbide.

Experimental Workflow

Base-Catalyzed Isotope Exchange

Another historical approach for the preparation of terminally deuterated alkynes involves base-catalyzed hydrogen-deuterium exchange. While less common for the direct synthesis of this compound from non-deuterated acetylene due to the gaseous nature of the starting material, the principles of this method were applied to other alkynes and are relevant to the historical context of isotopic labeling.

General Experimental Protocol

This generalized protocol is based on methods developed for other terminal alkynes.

Materials:

-

Acetylene (C₂H₂)

-

Deuterium Oxide (D₂O)

-

A suitable base (e.g., sodium amide, potassium tert-butoxide)

-

An inert solvent (e.g., tetrahydrofuran, dimethyl sulfoxide)

Equipment:

-

A reaction vessel suitable for handling gaseous reagents under pressure.

-

A stirring mechanism.

-

A system for monitoring the reaction progress (e.g., by infrared spectroscopy).

Procedure:

-

Reaction Setup: In a reaction vessel, a solution of the base in a suitable inert solvent is prepared.

-

Deuterium Source: Deuterium oxide is added to the reaction mixture.

-

Acetylene Addition: Acetylene gas is bubbled through the solution or introduced into the sealed reaction vessel under pressure.

-

Reaction: The mixture is stirred at a specific temperature for a defined period to allow for the deprotonation of acetylene by the base and subsequent reprotonation by D₂O, leading to deuterium incorporation.

-

Workup and Isolation: The reaction is quenched, and the deuterated acetylene is isolated from the reaction mixture, typically by vacuum transfer.

Quantitative Data

Quantitative data for the base-catalyzed exchange of acetylene itself is scarce in early literature. The efficiency of the exchange would be highly dependent on the choice of base, solvent, and reaction conditions.

| Parameter | General Range | Notes |

| Base | Strong bases (e.g., NaNH₂, KOtBu) | Required to deprotonate the weakly acidic acetylenic proton. |

| Solvent | Aprotic, inert | To avoid proton contamination. |

| Temperature | Variable | Dependent on the reactivity of the base and substrate. |

| Deuterium Incorporation | Variable | Can range from low to high depending on the conditions. |

Table 2: General parameters for base-catalyzed deuterium exchange in alkynes.

Signaling Pathway Diagram

Conclusion

The historical preparation of this compound primarily relied on the straightforward reaction of calcium carbide with a mixture of heavy and light water. This method, while simple in concept, offered limited control over the precise isotopic distribution of the product. Base-catalyzed hydrogen-deuterium exchange represents another fundamental approach to isotopic labeling, though its application directly to gaseous acetylene was less common in early practices. These foundational methods paved the way for the more sophisticated and controlled isotopic labeling techniques used in modern research and drug development.

Methodological & Application

Application of Acetylene-d1 in Vibrational Spectroscopy: A Detailed Guide

Introduction

Acetylene-d1 (C₂HD), a deuterated isotopologue of acetylene, serves as a valuable tool in vibrational spectroscopy studies. The substitution of a hydrogen atom with its heavier isotope, deuterium, induces a significant and predictable shift in the vibrational frequencies of the molecule. This isotopic labeling allows for the precise assignment of vibrational modes, investigation of intramolecular vibrational energy redistribution (IVR), and the study of reaction dynamics. This document provides detailed application notes and experimental protocols for the synthesis and spectroscopic analysis of this compound for researchers, scientists, and professionals in drug development and materials science.

The change in mass upon deuterium substitution primarily affects the C-H stretching and bending vibrations, leading to lower frequency modes for the C-D bonds due to the increased reduced mass of the oscillator. This "isotopic shift" is a cornerstone of vibrational analysis, providing a clear marker for identifying and tracking specific molecular motions.

Key Applications

-

Vibrational Mode Assignment: The distinct frequency shifts upon deuteration provide unambiguous assignment of C-H and C-D stretching and bending modes in infrared (IR) and Raman spectra.

-

Probing Molecular Structure and Bonding: High-resolution rovibrational spectroscopy of this compound, in conjunction with data from other isotopologues, allows for the precise determination of equilibrium bond lengths and rotational constants.

-

Reaction Dynamics and Mechanisms: Isotopic labeling with deuterium can be used to trace the pathways of hydrogen atoms in chemical reactions and to study kinetic isotope effects.

-

Surface Science: this compound is used to study the adsorption and reaction of acetylene on catalytic surfaces, with vibrational spectroscopy providing insights into the orientation and bonding of the adsorbed species.

Data Presentation

The following table summarizes the fundamental vibrational frequencies for acetylene and its deuterated isotopologues, C₂H₂, C₂HD, and C₂D₂. These values highlight the effect of isotopic substitution on the vibrational modes.

| Vibrational Mode | Description | **Symmetry (C₂H₂/C₂D₂) ** | Symmetry (C₂HD) | C₂H₂ Frequency (cm⁻¹) | C₂HD Frequency (cm⁻¹) | C₂D₂ Frequency (cm⁻¹) | Activity |

| ν₁ | Symmetric C-H stretch | Σ⁺g | Σ⁺ | 3373.7 | 3335.0 (C-H) | 2704.5 | Raman |

| ν₂ | C≡C stretch | Σ⁺g | Σ⁺ | 1974.3 | 1851.0 | 1762.4 | Raman |

| ν₃ | Antisymmetric C-H stretch | Σ⁺u | Σ⁺ | 3289.0 | 2584.0 (C-D) | 2439.2 | IR |

| ν₄ | Trans-bend | Πg | Π | 612.0 | 518.4 | 505.0 | Raman |

| ν₅ | Cis-bend | Πu | Π | 730.3 | 677.8 | 538.0 | IR |

Experimental Protocols

This section outlines the procedures for the synthesis of this compound and its subsequent analysis using Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Protocol 1: Synthesis of this compound (C₂HD)

This protocol is adapted from established laboratory procedures for the synthesis of deuterated acetylenes.[1]

Materials:

-

Calcium carbide (CaC₂)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deionized water (H₂O)

-

Alumina (Al₂O₃), optional, to promote C₂HD formation[1]

-

Gas-tight syringe

-

Schlenk line or vacuum apparatus

-

Cold trap (e.g., liquid nitrogen)

-

Infrared gas cell (with KBr or NaCl windows)

-

Raman gas cell

Procedure:

-